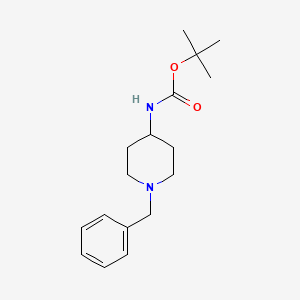

1-Benzyl-4-(N-Boc-amino)piperidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(1-benzylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKLUNLIZMWKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403308 | |

| Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73889-19-7 | |

| Record name | 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73889-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-4-(N-Boc-amino) piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(N-Boc-amino)piperidine (CAS Number: 73889-19-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-(N-Boc-amino)piperidine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its critical role in the synthesis of pharmaceutical agents, with a particular focus on its application as a precursor to Janus kinase (JAK) inhibitors.

Core Compound Properties

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 73889-19-7 | [2][3] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [2][3] |

| Molecular Weight | 290.40 g/mol | [1][3] |

| Melting Point | 122-125 °C | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in methanol | [1] |

| Purity | ≥95% (by HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amine of 4-amino-1-benzylpiperidine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, valued for its high yield and the stability of the resulting carbamate.

General Synthesis Pathway

The overall synthetic transformation is depicted below. The benzyl group serves as a protecting group for the piperidine nitrogen, while the Boc group protects the 4-amino functionality, allowing for selective modifications at other positions in a multi-step synthesis.

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a detailed method for the synthesis of this compound.

Materials:

-

4-Amino-1-benzylpiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-1-benzylpiperidine in dichloromethane.

-

Addition of Reagents: To the solution, add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at room temperature with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain this compound as a white solid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 4-Amino-1-benzylpiperidine | 190.28 | 1 | 1 |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 1.1 |

| Triethylamine | 101.19 | 1.5 | 1.5 |

| Product | 290.40 | - | - |

Note: The exact quantities and reaction conditions may be optimized for scale and desired purity.

Application in Pharmaceutical Synthesis: A Precursor to Janus Kinase (JAK) Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutically active compounds. A prominent example is its role in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[4][5][6]

The piperidine ring is a key structural motif in Tofacitinib, and its stereochemistry is critical for its biological activity. The synthesis of Tofacitinib often involves the use of a chiral derivative of 1-benzyl-4-aminopiperidine.

Experimental Workflow: Synthesis of Tofacitinib Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for Tofacitinib, starting from a derivative of 1-benzyl-4-aminopiperidine. This highlights the importance of the N-benzylpiperidine scaffold.

Caption: Synthetic workflow for Tofacitinib from a key piperidine intermediate.

Spectroscopic Data

Reference Spectroscopic Data for 4-Amino-1-benzylpiperidine:

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic CH₂ (approx. 3.5 ppm), and multiplets for the piperidine ring protons. |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring. |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure, with orthogonally protected amino groups, facilitates its use in the synthesis of complex molecules, most notably as a key precursor in the industrial production of the JAK inhibitor Tofacitinib. The synthetic protocols for its preparation are robust and high-yielding, ensuring its accessibility for research and development endeavors.

References

- 1. biomall.in [biomall.in]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-ベンジル-4-(N-Boc-アミノ)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. research.unl.pt [research.unl.pt]

- 5. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 6. Synthesis of Tofacitinib [cjph.com.cn]

A Technical Guide to the Physical Properties of 1-Benzyl-4-(N-Boc-amino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering meticulously compiled data and detailed experimental protocols.

Core Physical and Chemical Properties

This compound, also known by its synonym tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 290.40 g/mol | [1][2][4][5][6][7] |

| Appearance | White crystalline solid | |

| Melting Point | 122-125 °C | [1][3][7][8][9][10] |

| Boiling Point (Predicted) | 400.9 ± 34.0 °C | [3][8][9] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [3][8] |

| pKa (Predicted) | 12.35 ± 0.20 | [8] |

| Solubility | Soluble in methanol | |

| CAS Number | 73889-19-7 | [1][2][3][4][6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., methanol, water, etc.).

-

Equilibration: The vial is sealed and placed in a constant temperature shaker (e.g., at 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method, such as HPLC.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic solutions

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectral Data Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Analysis: The spectrum will show characteristic signals for the protons of the benzyl group, the piperidine ring, and the Boc protecting group. The chemical shifts, integration values, and coupling patterns are analyzed to confirm the proton environment.

¹³C NMR Analysis: The spectrum will display signals corresponding to each unique carbon atom in the molecule, providing further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Analysis: The spectrum is analyzed for characteristic absorption bands, such as N-H stretching from the carbamate, C=O stretching of the Boc group, and C-N stretching of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule.

Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺), confirming the molecular weight. The fragmentation pattern can provide additional structural information.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 10. byjus.com [byjus.com]

Technical Guide: 1-Benzyl-4-(N-Boc-amino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Benzyl-4-(N-Boc-amino)piperidine, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Compound Data

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a white crystalline solid.[1] Its Boc-protected amine and benzyl-protected piperidine nitrogen make it a versatile building block in medicinal chemistry.

| Property | Value | References |

| Molecular Weight | 290.40 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][2][3][4] |

| CAS Number | 73889-19-7 | [1][2][3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 122-125 °C | [2][6] |

| Solubility | Soluble in methanol | [1] |

| Purity | Commercially available in 95%, 97%, and 98% purities. | [1][2][7] |

| Synonym | tert-Butyl (1-benzylpiperidin-4-yl)carbamate | [1] |

Synthesis Protocol

The following experimental protocol for the synthesis of this compound is adapted from established synthetic methodologies, including multi-step procedures involving imine formation and subsequent reduction.

Reaction Scheme:

N-Benzyl-4-piperidone reacts with tert-butyl carbamate in a two-step process to yield this compound. The first step involves the formation of an imine intermediate from N-benzyl-4-piperidone, which is then reduced in the second step to the final product.

Step 1: Imine Formation

This step is based on the reaction of N-benzyl-4-piperidone with tert-butyl carbamate.

-

Materials:

-

N-benzyl-4-piperidone (1.00 mol, 189.2 g)

-

Ammonium chloride (10 mmol, 0.53 g)

-

Trimethyl orthoformate (1.00 mol, 106.1 g)

-

Methanol (400 mL)

-

tert-Butyl carbamate (1.20 mol, 140.6 g)

-

Toluene (600 mL)

-

-

Procedure:

-

To a 1L three-necked flask, add N-benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, and methanol.

-

Heat the mixture to reflux for 2 hours.

-

Evaporate the methanol under normal pressure.

-

Add tert-butyl carbamate and toluene to the reaction mixture.

-

Increase the temperature to 80-100 °C and continue the reaction for 3 hours, while removing the methanol generated during the reaction.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (less than 1% remaining).

-

Cool the reaction mixture and concentrate it to remove the solvent.

-

Step 2: Reduction of the Imine

The intermediate imine is then reduced to the final product. While the referenced patent proceeds to debenzylation, a standard reduction of the intermediate imine would yield the target compound. A common method for this reduction is catalytic hydrogenation.

-

Materials:

-

Crude product from Step 1

-

Methanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the crude product from the previous step in methanol in a suitable reaction vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere for 12 hours.

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain a white solid.

-

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 3. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. soc.chim.it [soc.chim.it]

- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 7. tert-Butyl (1-cyclopentylpiperidin-4-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl (1-benzylpiperidin-4-yl)carbamate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of tert-Butyl (1-benzylpiperidin-4-yl)carbamate, a pivotal intermediate in the synthesis of a wide range of pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile building block in drug discovery and development.

Chemical Structure and Properties

tert-Butyl (1-benzylpiperidin-4-yl)carbamate, also known by its synonym 4-Boc-amino-1-benzylpiperidine, is a bifunctional molecule incorporating a piperidine scaffold, a benzyl protecting group on the piperidine nitrogen, and a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino substituent. This unique structural arrangement makes it an invaluable tool in multi-step organic synthesis, allowing for selective deprotection and functionalization at different sites of the molecule.

Chemical Structure

// Atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="N"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; H1 [label="H", fontcolor="#5F6368"]; H2 [label="H", fontcolor="#5F6368"]; H3 [label="H", fontcolor="#5F6368"]; H4 [label="H", fontcolor="#5F6368"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- N2; N2 -- H1 [style=dashed, color="#34A853"]; N2 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- C8; C7 -- C9; C7 -- C10; N1 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C12;

// Positioning - will require tweaking N1 [pos="0,0!"]; C1 [pos="1,0.5!"]; C2 [pos="1.5,-0.5!"]; C3 [pos="1, -1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-0.5,-1!"]; N2 [pos="2,-2!"]; H1 [pos="2.5,-1.5!"]; C6 [pos="3,-2.5!"]; O1 [pos="3.5,-2!"]; O2 [pos="3,-3.5!"]; C7 [pos="4,-4!"]; C8 [pos="4.5,-3.5!"]; C9 [pos="3.5,-4.5!"]; C10 [pos="4.5,-4.5!"]; C11 [pos="-1,0.5!"]; C12 [pos="-2,0!"]; C13 [pos="-2.5,-1!"]; C14 [pos="-3.5,-0.5!"]; C15 [pos="-3.5,0.5!"]; C16 [pos="-2.5,1!"]; } enddot Figure 1: Chemical Structure of tert-Butyl (1-benzylpiperidin-4-yl)carbamate

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (1-benzylpiperidin-4-yl)carbamate is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 73889-19-7 | |

| Molecular Formula | C₁₇H₂₆N₂O₂ | |

| Molecular Weight | 290.40 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 122-125 °C | [1][2] |

| Boiling Point | 400.9 ± 34.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate

The synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate is typically achieved through a two-step process starting from N-benzyl-4-piperidone. The general synthetic approach involves the formation of an imine intermediate followed by its reduction.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of tert-Butyl (1-benzylpiperidin-4-yl)carbamate.

// Add reagents reagent1 [label="tert-Butyl carbamate,\nAcid catalyst (e.g., p-TSA)", shape=plaintext]; reagent2 [label="H₂, Pd/C", shape=plaintext];

reagent1 -> step1 [style=dashed]; reagent2 -> step2 [style=dashed]; } enddot Figure 2: General Synthesis Workflow

Detailed Experimental Protocol

This protocol is based on established synthetic methods for related compounds.

Step 1: Formation of the Imine Intermediate

-

To a solution of N-benzyl-4-piperidone (1.00 mol) in a suitable solvent such as ethanol or toluene, add tert-butyl carbamate (1.10-1.20 mol) and an acid catalyst, for example, p-toluenesulfonic acid (0.05 mol) or ammonium chloride (0.05 mol).

-

The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting materials.

-

Upon completion, the solvent is removed under reduced pressure. The crude imine intermediate can be used in the next step without further purification or can be purified by crystallization from a suitable solvent like ethanol.

Step 2: Catalytic Hydrogenation to Yield tert-Butyl (1-benzylpiperidin-4-yl)carbamate

-

The crude imine intermediate from Step 1 is dissolved in a suitable solvent, typically methanol or ethanol.

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically 0.8-1.0 MPa) and stirred at a temperature of 60-80 °C.

-

The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The final product, tert-Butyl (1-benzylpiperidin-4-yl)carbamate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a white to off-white solid.

Role in Drug Discovery and Development

The strategic placement of the benzyl and Boc protecting groups makes tert-Butyl (1-benzylpiperidin-4-yl)carbamate a highly versatile intermediate in medicinal chemistry. The Boc group can be selectively removed under acidic conditions to liberate the 4-amino group for further functionalization, while the benzyl group can be removed by catalytic hydrogenation to deprotect the piperidine nitrogen.

This differential reactivity allows for the sequential introduction of various pharmacophores, making it a key building block in the synthesis of a diverse range of biologically active molecules, including:

-

Enzyme Inhibitors: The piperidine scaffold is a common feature in many enzyme inhibitors. This intermediate provides a convenient starting point for the synthesis of inhibitors targeting proteases, kinases, and other enzymes implicated in disease.

-

Receptor Ligands: It serves as a precursor for the synthesis of ligands for G-protein coupled receptors (GPCRs) and other receptor families, which are important targets in drug discovery.

-

Peptidomimetics: The amino functionality allows for its incorporation into peptide-like structures, leading to the development of more stable and potent peptidomimetics.

Logical Relationship in Drug Synthesis

The following diagram illustrates the logical progression of using tert-Butyl (1-benzylpiperidin-4-yl)carbamate as a scaffold in a hypothetical drug synthesis campaign.

Conclusion

tert-Butyl (1-benzylpiperidin-4-yl)carbamate is a cornerstone building block in modern medicinal chemistry. Its well-defined structure, coupled with the presence of two distinct and orthogonally removable protecting groups, provides chemists with a high degree of synthetic flexibility. The reliable and scalable synthesis of this intermediate further enhances its value in both academic research and industrial drug development. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its importance for professionals in the field.

References

A Technical Guide to the Solubility of 1-Benzyl-4-(N-Boc-amino)piperidine

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-4-(N-Boc-amino)piperidine is presented below. These properties are essential for understanding the compound's behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 73889-19-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][4][6] |

| Molecular Weight | 290.40 g/mol | [1][2][4][5][6] |

| Melting Point | 122-125 °C | [1][2][3][7] |

| Appearance | White crystalline solid | [2] |

| Purity (by HPLC) | ≥ 95.00% - 98% | [1][2] |

| pKa (Predicted) | 12.35 ± 0.20 | [7] |

Solubility Data

Quantitative solubility data for this compound in a range of solvents is crucial for various applications, from reaction chemistry to formulation development. While specific values are not widely published, it has been noted that the compound is "soluble in methanol"[2].

To facilitate research and development, the following table provides a template for how experimentally determined solubility data for this compound should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Shake-Flask |

| Isopropanol | 25 | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Shake-Flask |

| Water (pH 7.4) | 25 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide | 25 | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method depends on the specific application and the stage of drug development.[8][9]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for poorly soluble compounds[10]. This method measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be visually apparent.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer. The agitation time should be sufficient to reach equilibrium, which can range from 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: Accurately dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

UV-Vis Spectroscopy

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility: Turbidimetric Method

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution upon dilution in an aqueous buffer. This method is typically high-throughput.

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs, detected by an increase in turbidity, is determined as the kinetic solubility.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation and Detection: Allow the solutions to incubate for a defined period (e.g., 1-2 hours) at a constant temperature. The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for a comprehensive solubility assessment of a compound like this compound.

References

- 1. 1-苄基-4-(N-Boc-氨基)哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. biomall.in [biomall.in]

- 3. 1-BENZYL-4-(N-BOC-AMINO) PIPERIDINE 98 | 73889-19-7 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-BENZYL-4-(N-BOC-AMINO) PIPERIDINE | VSNCHEM [vsnchem.com]

- 6. 73889-19-7 CAS MSDS (1-BENZYL-4-(N-BOC-AMINO) PIPERIDINE 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of 1-Benzyl-4-(N-Boc-amino)piperidine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the physicochemical properties of 1-Benzyl-4-(N-Boc-amino)piperidine, with a central focus on its melting point. It includes a detailed experimental protocol for melting point determination and a logical workflow for its chemical characterization.

Introduction

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a heterocyclic organic compound.[1] The N-benzyl piperidine structural motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature.[2] This versatile scaffold allows for the fine-tuning of both the efficacy and physicochemical properties of potential drug candidates.[2] As a derivative, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] Accurate determination of its physical properties, such as the melting point, is a critical first step in verifying its purity and identity for further use in research and development.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | 122-125 °C (lit.) | [5][6] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][7] |

| Molecular Weight | 290.40 g/mol | [1][7] |

| CAS Number | 73889-19-7 | [1][5] |

| Purity (by HPLC) | ≥ 95.00% - 98% | [1] |

| Solubility | Soluble in methanol | [1] |

Experimental Protocol: Melting Point Determination by Capillary Method

The following protocol details the standard capillary method for determining the melting point of a crystalline solid like this compound.[3][4][8]

Objective: To accurately determine the melting range of a solid crystalline sample.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the crystalline solid is clean and dry.[9] If the sample consists of large crystals, it must be crushed into a fine, uniform powder using a mortar and pestle.[4][9] This ensures efficient and uniform heat transfer.[4]

-

Place a small amount of the powdered sample onto a clean watch glass.

-

Invert a capillary tube and press the open end into the powder until a small amount is trapped inside.[9]

-

Tap the bottom of the capillary tube on a hard surface to pack the sample tightly into the closed end.[4] The packed sample height should be between 2-4 mm.[10]

-

-

Preliminary (Rapid) Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[4][9]

-

Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate of the melting point.[9]

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point before proceeding.[9]

-

-

Accurate Melting Point Determination:

-

Insert a fresh, newly packed capillary tube into the apparatus.

-

Heat the sample rapidly until the temperature is about 10-15 °C below the approximate melting point found in the preliminary run.[10]

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[9]

-

Carefully observe the sample through the eyepiece.

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[9]

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range.

-

-

Interpretation of Results:

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a synthesized chemical intermediate like this compound, highlighting the role of melting point determination in assessing purity.

References

- 1. biomall.in [biomall.in]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. thinksrs.com [thinksrs.com]

- 5. 1-BENZYL-4-(N-BOC-AMINO) PIPERIDINE 98 | 73889-19-7 [chemicalbook.com]

- 6. 73889-19-7 CAS MSDS (1-BENZYL-4-(N-BOC-AMINO) PIPERIDINE 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Determination of Melting Point [unacademy.com]

- 9. m.youtube.com [m.youtube.com]

- 10. southalabama.edu [southalabama.edu]

Technical Guide: Hazard Profile of 1-Benzyl-4-(N-Boc-amino)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazard profile of 1-Benzyl-4-(N-Boc-amino)piperidine (CAS No: 73889-19-7), a key intermediate in pharmaceutical synthesis. This document outlines the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements, precautionary measures, and general experimental methodologies for hazard determination. A logical workflow for the safe handling of this compound is also presented. This guide is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory setting.

GHS Hazard Classification

This compound is classified under GHS with the following hazards. The data presented is aggregated from multiple suppliers and databases.

Hazard Identification Summary

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2][3] |

Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

| Code | Prevention |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/ eye protection/ face protection.[1] |

| Code | Response |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P319 | Get medical help if you feel unwell.[1] |

| P332 + P317 | If skin irritation occurs: Get medical help.[1][2] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] |

| Code | Storage |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| Code | Disposal |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is not publicly available, the GHS classifications are determined by standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. The following sections describe the likely protocols used.

Skin Irritation: OECD Test Guideline 439

This in vitro test is designed to identify chemicals that cause reversible skin damage.

-

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[1][4][5] The test chemical is applied topically to the RhE tissue.[6] Irritant chemicals cause cell damage, which is quantified by measuring the reduction in cell viability.

-

Methodology:

-

Preparation: Triplicate RhE tissue samples are equilibrated in a culture medium.

-

Application: A precise amount of the test substance (e.g., 25 mg for a solid) is applied uniformly to the surface of the RhE tissue.[6] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[6]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.[6]

-

Viability Assessment: After incubation, the tissues are thoroughly rinsed and transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a blue formazan salt.[5]

-

Data Analysis: The formazan is extracted from the tissues, and its concentration is measured spectrophotometrically. The cell viability is expressed as a percentage relative to the negative control.

-

-

Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.[1][6]

Eye Irritation: OECD Test Guideline 405

This test evaluates the potential of a substance to cause reversible or irreversible eye damage.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[7][8] The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7]

-

Methodology:

-

Animal Preparation: Healthy, young adult albino rabbits are selected. The eyes of the animals are examined 24 hours before the test to ensure no pre-existing irritation.[9]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[3][9] The eyelids are then held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] If effects persist, observations may continue for up to 21 days to assess reversibility.[3][7]

-

Scoring: Ocular lesions are scored based on a standardized system for corneal opacity, iritis, conjunctival redness, and chemosis.

-

-

Classification: The classification as a serious eye irritant (Category 2) is based on the severity and reversibility of the observed lesions according to GHS criteria.

Respiratory Irritation: OECD Test Guideline 436/412

Specific target organ toxicity (single exposure) for respiratory irritation is inferred from acute inhalation toxicity studies.

-

Principle: Animals are exposed to the test substance via inhalation for a defined period, and clinical signs of toxicity, including respiratory distress, are observed.[10]

-

Methodology:

-

Exposure: Groups of rodents are exposed to an aerosol or vapor of the test substance in an inhalation chamber for a set duration (e.g., 4 hours).[11]

-

Observation: Animals are monitored during and after exposure for clinical signs of toxicity, such as changes in breathing patterns, nasal discharge, and other signs of respiratory irritation.[10] Body weight and other systemic effects are also recorded.

-

Pathology: At the end of the study, a gross necropsy is performed, with particular attention paid to the respiratory tract.[10]

-

-

Classification: The substance is classified as causing respiratory irritation (Category 3) if there is evidence of transient, narcotic, or irritant effects on the respiratory system that are not life-threatening.

Logical Workflow and Signaling

As this compound is a synthetic intermediate, defined biological signaling pathways are not applicable. Instead, a logical workflow for safe handling is critical.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While quantitative toxicity data is limited in the public domain, the GHS classifications provide a clear framework for risk mitigation. Adherence to the precautionary statements, use of appropriate personal protective equipment, and handling within a controlled environment such as a fume hood are essential for ensuring the safety of laboratory personnel. Researchers should always consult the most current Safety Data Sheet provided by their supplier before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. oecd.org [oecd.org]

- 6. x-cellr8.com [x-cellr8.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

In-depth Technical Guide: Spectral Data of 1-Benzyl-4-(N-Boc-amino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Benzyl-4-(N-Boc-amino)piperidine, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (1-benzylpiperidin-4-yl)carbamate

-

Molecular Formula: C₁₇H₂₆N₂O₂

-

Molecular Weight: 290.40 g/mol

-

CAS Number: 73889-19-7

-

Appearance: White to off-white crystalline solid[1]

Spectroscopic Data

The following sections present the key spectral data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.35 | m | 5H | Phenyl-H |

| 4.55 | br s | 1H | NH |

| 3.50 | s | 2H | Benzyl-CH₂ |

| 3.45 | br s | 1H | Piperidine-CH |

| 2.85 | d | 2H | Piperidine-CH₂ (axial) |

| 2.10 | t | 2H | Piperidine-CH₂ (equatorial) |

| 1.85 | d | 2H | Piperidine-CH₂ (axial) |

| 1.44 | s | 9H | Boc-CH₃ |

| 1.35 | m | 2H | Piperidine-CH₂ (equatorial) |

Solvent: CDCl₃. Field Strength: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (Boc) |

| 138.5 | Phenyl C (quaternary) |

| 129.2 | Phenyl CH |

| 128.2 | Phenyl CH |

| 127.0 | Phenyl CH |

| 79.2 | C(CH₃)₃ (Boc) |

| 63.2 | Benzyl-CH₂ |

| 52.5 | Piperidine-CH₂ |

| 48.0 | Piperidine-CH |

| 32.5 | Piperidine-CH₂ |

| 28.4 | Boc-CH₃ |

Solvent: CDCl₃. Field Strength: 100 MHz.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3340 | N-H stretching (carbamate) |

| 3028 | C-H stretching (aromatic) |

| 2927 | C-H stretching (aliphatic) |

| 1685 | C=O stretching (carbamate) |

| 1525 | N-H bending |

| 1170 | C-O stretching |

Technique: KBr pellet or ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data of this compound

| m/z | Assignment |

| 290.2 | [M]⁺ (Molecular ion) |

| 233.2 | [M - C₄H₉O]⁺ |

| 199.2 | [M - C₅H₉O₂]⁺ |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 1-benzyl-4-piperidone.

Synthesis of 4-amino-1-benzylpiperidine

This intermediate is synthesized via reductive amination of 1-benzyl-4-piperidone.[5]

-

Materials:

-

1-benzyl-4-piperidone

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

-

Anhydrous methanol or tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 1-benzyl-4-piperidone in anhydrous methanol.

-

Add an excess of ammonium acetate.

-

Cool the mixture in an ice bath and slowly add sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water and then concentrate the mixture under reduced pressure to remove the methanol.

-

Make the aqueous solution basic with NaOH and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-1-benzylpiperidine.

-

Synthesis of this compound

This step involves the protection of the primary amine with a Boc group.

-

Materials:

-

4-amino-1-benzylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

-

Procedure:

-

Dissolve 4-amino-1-benzylpiperidine in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

-

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

References

- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. biosynce.com [biosynce.com]

- 4. PubChemLite - Tert-butyl n-[1-(piperidin-4-yl)ethyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Benzyl-4-(N-Boc-amino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzyl-4-(N-Boc-amino)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the experimental protocol for acquiring the spectrum, presents a detailed interpretation of the spectral data, and includes a structural diagram with proton assignments.

Introduction

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a vital building block in medicinal chemistry. Its structure combines a piperidine ring, a benzyl protecting group on the nitrogen, and a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino substituent. Accurate structural confirmation and purity assessment are paramount in multi-step syntheses, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This guide serves as a detailed reference for the interpretation of the ¹H NMR spectrum of this compound.

Experimental Protocol

The following is a standard experimental protocol for obtaining the ¹H NMR spectrum of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.6 mL)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer (optional)

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6 mL) in a clean, dry vial. The solution is gently agitated, for instance with a vortex mixer, to ensure complete dissolution. The resulting solution is then transferred into a clean NMR tube using a pipette.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the CDCl₃, and the magnetic field is shimmed to ensure homogeneity. The ¹H NMR spectrum is acquired at 400 MHz.

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phased and baseline-corrected. The chemical shifts (δ) are referenced to the residual chloroform peak at 7.26 ppm.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the distinct protons in the molecule. The quantitative data is summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Proton Assignment |

| 7.34-7.23 | multiplet | 5H | - | Ar-H (benzyl) |

| 4.49 | broad singlet | 1H | - | N-H (Boc) |

| 3.58 | broad singlet | 1H | - | H-4 (piperidine) |

| 3.49 | singlet | 2H | - | CH ₂-Ph (benzyl) |

| 2.79 | doublet | 2H | 11.6 | H-2e, H-6e (piperidine) |

| 2.07 | triplet | 2H | 11.6 | H-2a, H-6a (piperidine) |

| 1.89 | doublet | 2H | 12.0 | H-3e, H-5e (piperidine) |

| 1.44 | singlet | 9H | - | -C(CH ₃)₃ (Boc) |

| 1.34-1.25 | multiplet | 2H | - | H-3a, H-5a (piperidine) |

Spectral Interpretation and Structure-Signal Correlation

The assignment of the proton signals is based on their chemical shifts, multiplicities, and integration values, which are consistent with the structure of this compound.

-

Aromatic Protons (7.34-7.23 ppm): The multiplet in the downfield region corresponds to the five protons of the phenyl ring of the benzyl group.

-

Carbamate N-H Proton (4.49 ppm): The broad singlet is characteristic of the amide proton of the Boc-protecting group.

-

Piperidine H-4 Proton (3.58 ppm): This broad singlet is assigned to the proton on the carbon bearing the N-Boc-amino group.

-

Benzylic Protons (3.49 ppm): The sharp singlet integrates to two protons and is assigned to the methylene protons of the benzyl group.

-

Piperidine Axial and Equatorial Protons (2.79 - 1.25 ppm): The signals for the piperidine ring protons appear as distinct multiplets due to their different chemical environments (axial vs. equatorial) and spin-spin coupling. The protons at the 2 and 6 positions (adjacent to the benzyl nitrogen) and the 3 and 5 positions show characteristic splitting patterns.

-

Boc Protons (1.44 ppm): The intense singlet integrating to nine protons is the characteristic signal for the tert-butyl group of the Boc protecting group.

Visualization

The following diagrams illustrate the chemical structure with proton assignments and a logical workflow for the ¹H NMR analysis.

Caption: Chemical structure and ¹H NMR proton assignments.

Spectroscopic and Spectrometric Characterization of 1-Benzyl-4-(N-Boc-amino)piperidine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for the compound 1-Benzyl-4-(N-Boc-amino)piperidine, a key intermediate in pharmaceutical synthesis and drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation to support the characterization of this and similar molecules.

Compound Overview

This compound, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a bifunctional molecule incorporating a piperidine ring, a benzyl protecting group at the 1-position, and a tert-butyloxycarbonyl (Boc) protected amine at the 4-position.[2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 73889-19-7 | [3][4][5] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [3][4][5] |

| Molecular Weight | 290.40 g/mol | [3][4][5] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 122-125 °C | [3][4] |

Infrared (IR) Spectroscopy Data

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic infrared absorption bands can be predicted based on the functional groups present in the molecule. The following table summarizes these expected absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| 3050-3000 | Medium-Weak | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1160 | Strong | C-O stretch (carbamate) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry Data

Mass spectrometry of this compound, typically performed using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ as the parent ion. Fragmentation of this ion would likely proceed through several characteristic pathways for piperidine derivatives and Boc-protected amines.[6]

| m/z (Mass-to-Charge Ratio) | Ion Formula | Proposed Fragmentation Pathway |

| 291.21 | [C₁₇H₂₇N₂O₂]⁺ | Protonated molecule [M+H]⁺ |

| 235.17 | [C₁₂H₂₃N₂O]⁺ | Loss of isobutylene (-C₄H₈) from the Boc group |

| 191.15 | [C₁₂H₁₉N₂]⁺ | Loss of the entire Boc group (-C₅H₉O₂) |

| 174.14 | [C₁₂H₁₆N]⁺ | α-cleavage, loss of the Boc-amino group |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group |

Experimental Protocols

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol outlines the general procedure for acquiring an IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

The following is a general protocol for the analysis of this compound by ESI-MS.

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrument Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent flow rate.

-

Drying Gas (N₂): Temperature and flow rate set to ensure efficient desolvation (e.g., 300-350 °C).

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire full scan mass spectra.

-

For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 291.21) and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

-

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram illustrates the proposed major fragmentation pathways for the protonated molecule of this compound in ESI-MS.

Caption: Proposed ESI-MS fragmentation of this compound.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomall.in [biomall.in]

- 3. 1-Benzyl-4-(N-Boc-amino) piperidine 98 73889-19-7 [sigmaaldrich.com]

- 4. 1-ベンジル-4-(N-Boc-アミノ)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

The N-Benzyl Piperidine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine (N-BP) motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its unique structural combination, featuring a basic piperidine ring coupled with a lipophilic benzyl group, confers a favorable profile for interacting with a wide range of biological targets. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of N-benzyl piperidine derivatives, highlighting their critical role in contemporary drug discovery.

Physicochemical Properties and Pharmacological Significance

The N-benzyl piperidine moiety's value in drug design stems from its distinct physicochemical and structural characteristics. The piperidine ring, a saturated heterocycle, provides a three-dimensional architecture that can effectively probe the binding sites of proteins.[3][4] The tertiary amine within the piperidine ring is typically protonated at physiological pH, enabling it to participate in crucial ionic interactions with acidic amino acid residues in target proteins.[1]

The benzyl group introduces a lipophilic aromatic surface, facilitating vital cation-π and π-π stacking interactions with aromatic residues such as tyrosine, tryptophan, and phenylalanine within the active sites of biological targets.[1][2] This interaction is a recurring theme in the high-affinity binding of numerous N-BP-containing drugs. Furthermore, the N-benzyl group offers a versatile handle for synthetic modification, allowing medicinal chemists to fine-tune the steric bulk, electronics, and overall physicochemical properties of a molecule to optimize its efficacy, selectivity, and pharmacokinetic profile.[3][4]

Synthesis of the N-Benzyl Piperidine Scaffold

The construction of the N-benzyl piperidine motif is a fundamental transformation in organic synthesis. The most common and direct approach is the N-alkylation of a pre-existing piperidine ring with a suitable benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

A representative synthetic protocol is as follows:

General Protocol for N-benzylation of Piperidine:

-

Dissolution: Dissolve the piperidine derivative in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add an appropriate base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture. The base acts as a scavenger for the hydrohalic acid byproduct.

-

Benzyl Halide Addition: To the stirred solution, add the corresponding benzyl halide dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to facilitate completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl piperidine derivative.

This versatile method allows for the introduction of a wide array of substituted benzyl groups, enabling the exploration of structure-activity relationships.

Pharmacological Applications and Quantitative Data

The N-benzyl piperidine motif is a key structural feature in drugs targeting a diverse range of diseases, including neurodegenerative disorders, cancer, and microbial infections.

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

A prominent application of the N-BP scaffold is in the design of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[5] AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain and improving cognitive function.[6] Donepezil, a leading drug for Alzheimer's disease, prominently features an N-benzyl piperidine moiety.[1] The N-benzyl group of donepezil is known to engage in π-π stacking interactions with the peripheral anionic site (PAS) of the AChE enzyme.[7]

| Compound/Derivative | Target | IC50 (nM) | Reference(s) |

| Donepezil | AChE | 6.7 - 7230 | [8] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 | [9] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 | [10] |

| Derivative d5 | AChE | 6890 | [11] |

| Derivative d10 | AChE | 3220 | [11] |

| Derivative 4a | AChE | 2080 | [12] |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | AChE | 30 | [13] |

Anticancer Activity

The N-benzyl piperidine scaffold has also been incorporated into molecules with potent anticancer activity. These compounds often target specific enzymes or signaling pathways that are dysregulated in cancer cells. One such target is Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme that plays a crucial role in regulating the stability of oncoproteins and tumor suppressors.[14]

| Compound/Derivative | Cell Line | IC50 (nM) | Reference(s) |

| Compound L55 (USP7 Inhibitor) | LNCaP (Prostate Cancer) | 29.6 | [14] |

| Compound L55 (USP7 Inhibitor) | RS4;11 (Leukemia) | 41.6 | [14] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | 32430 | [15] |

| N-benzyl piperidinol derivative X20 (USP7 Inhibitor) | - | 7.6 | [16] |

| N-benzyl piperidinol derivative X26 (USP7 Inhibitor) | - | 8.2 | [16] |

Antimicrobial and Anti-inflammatory Activities

Derivatives of N-benzyl piperidine have also demonstrated promising activity against various microbial pathogens and have shown potential as anti-inflammatory agents.

| Compound Class | Activity | Measurement | Organism/Assay | Reference(s) |

| N-benzyl piperidine-4-one derivatives | Antibacterial/Antifungal | Potent Activity | Escherichia coli, Aspergillus niger | [17] |

| 4-Benzylpiperidine | Anti-inflammatory | Dose-dependent inhibition | Protein denaturation and proteinase inhibitory activity | [16] |

Key Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and robust colorimetric assay for measuring AChE activity.[8]

Principle: The assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine Iodide (ATCI) solution (14 mM in deionized water).

-

AChE solution (e.g., from electric eel).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound (inhibitor) or vehicle control.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-benzyl piperidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition and Cholinergic Signaling

The primary mechanism of action for N-benzyl piperidine-based Alzheimer's drugs like donepezil is the inhibition of AChE, which leads to an increase in acetylcholine levels in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive processes.

Caption: Signaling pathway of acetylcholinesterase inhibition by N-benzyl piperidine derivatives.

USP7 Inhibition and Cancer Cell Apoptosis